Cas no 81171-71-3 (4-Bromo-2-Fluorophenylisothiocyanate)

4-Bromo-2-Fluorophenylisothiocyanate structure
81171-71-3 structure
Product Name:4-Bromo-2-Fluorophenylisothiocyanate
CAS-nummer:81171-71-3
MF:C7H3BrFNS
MW:232.072822809219
MDL:MFCD02683533
CID:986442
PubChem ID:2757003
Update Time:2024-10-27

4-Bromo-2-Fluorophenylisothiocyanate Chemische en fysische eigenschappen

Naam en identificatie

    • 4-BROMO-2-FLUOROPHENYLISOTHIOCYANATE 96
    • 4-bromo-1-fluoro-2-isothiocyanatobenzene
    • 4-BROMO-2-FLUORO PHENYL ISOTHIOCYANATE
    • 4-Bromo-2-fluoro-1-isothiocyanatobenzene (ACI)
    • 2-Fluoro-4-bromophenylisothiocyanate
    • 4-Bromo-2-fluorophenyl isothiocyanate
    • 4-bromo-2-fluoro-phenylisothiocyanate
    • 4-bromo-2-fluoro-1-isothiocyanato-benzene
    • AKOS000212451
    • 4-bromo-2-fluoro-1-isothiocyanatobenzene
    • 2-fluoro-4-bromophenyl isothiocyanate
    • SCHEMBL1095141
    • AT23115
    • 81171-71-3
    • 4-Bromo-2-fluorophenylisothiocyanate, 96%
    • 4-bromo-2-fluoro-1-isothio-cyanatobenzene
    • DTXSID60373686
    • 4-Bromo-2-fluorophenylisothiocyanate
    • SY257637
    • MFCD02683533
    • GEO-00453
    • PWOPDCSAVIMSPX-UHFFFAOYSA-N
    • 4-Bromo-2-Fluorophenylisothiocyanate
    • MDL: MFCD02683533
    • Inchi: 1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
    • InChI-sleutel: PWOPDCSAVIMSPX-UHFFFAOYSA-N
    • LACHT: FC1C(N=C=S)=CC=C(Br)C=1

Berekende eigenschappen

  • Exacte massa: 230.915
  • Monoisotopische massa: 230.915
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 181
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 44.4A^2

Experimentele eigenschappen

  • Kleur/vorm: 液体
  • Dichtheid: 1.59
  • Smeltpunt: 37-42 °C(lit.)
  • Kookpunt: 278.6°C at 760 mmHg
  • Vlampunt: 230 °F
  • Brekindex: 1.604
  • Oplosbaarheid: 未确定

4-Bromo-2-Fluorophenylisothiocyanate Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 1760 8/PG 2
  • WGK Duitsland:3
  • Code gevarencategorie: 34
  • Veiligheidsinstructies: 26-27-36/37/39-45
  • Identificatie van gevaarlijk materiaal: C

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4-Bromo-2-Fluorophenylisothiocyanate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Chloroform ;  rt; overnight, rt
Referentie
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Frohn, Mike; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 628-633

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Ethanol ;  12 h, rt
2.1 Reagents: Triphosgene Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 4 h, 40 °C
2.2 Reagents: Water
Referentie
Structural Optimization and Structure-Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations
Yang, Jiao; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10685-10699

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Chloroform ;  overnight, rt
Referentie
Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5
Cee, Victor J.; et al, ACS Medicinal Chemistry Letters, 2011, 2(2), 107-112

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triphosgene Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 4 h, 40 °C
1.2 Reagents: Water
Referentie
Structural Optimization and Structure-Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations
Yang, Jiao; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10685-10699

4-Bromo-2-Fluorophenylisothiocyanate Raw materials

4-Bromo-2-Fluorophenylisothiocyanate Preparation Products

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